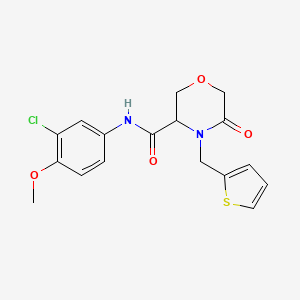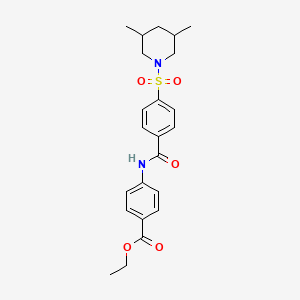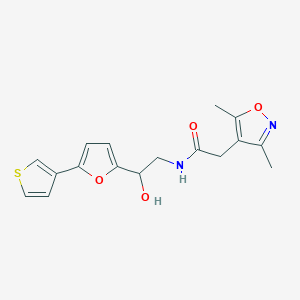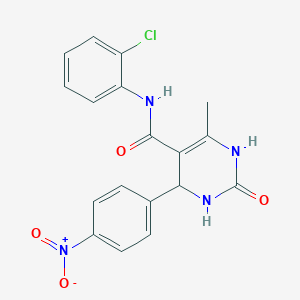
N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structures similar to N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide have been evaluated for their antimicrobial properties. For instance, a series of compounds featuring a blend of quinazolinone and thiazolidinone moieties demonstrated in vitro antibacterial and antifungal activities, targeting a variety of pathogens including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, fluoroquinolone-based 4-thiazolidinones synthesized from a lead quinolone molecule exhibited significant antimicrobial activities, underscoring the potential of such compounds in addressing bacterial infections (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Applications
Research into novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, has shown that these compounds can act as potent anti-inflammatory and analgesic agents. These findings suggest the potential for developing new medications to manage pain and inflammation, highlighting the versatility of morpholine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Applications
Several studies have focused on the synthesis and biological evaluation of morpholine derivatives for their anticancer properties. For example, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against cancer cell lines, indicating its potential as a lead compound in anticancer drug development (Lu et al., 2021).
Biodegradable Material Synthesis
The synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives represents another application area. These materials could find use in various biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Veld, Dijkstra, & Feijen, 1992).
Medical Imaging Agents
Morpholine derivatives have also been synthesized for use as potential positron emission tomography (PET) agents. One study focused on the synthesis of a compound for imaging LRRK2 enzyme activity in Parkinson's disease, demonstrating the utility of morpholine derivatives in the development of diagnostic tools for neurodegenerative disorders (Wang et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-23-15-5-4-11(7-13(15)18)19-17(22)14-9-24-10-16(21)20(14)8-12-3-2-6-25-12/h2-7,14H,8-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAGQEZGNUSLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377157.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine](/img/structure/B2377159.png)
![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2377165.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2377166.png)
